![molecular formula C18H19ClN2O2 B2357675 2-[(4-氯苯氧基)甲基]-1-(2-乙氧基乙基)-1H-苯并咪唑 CAS No. 498535-60-7](/img/structure/B2357675.png)

2-[(4-氯苯氧基)甲基]-1-(2-乙氧基乙基)-1H-苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

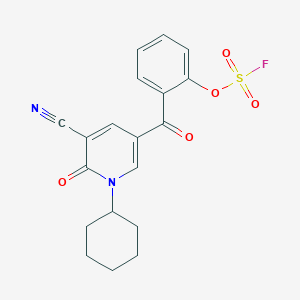

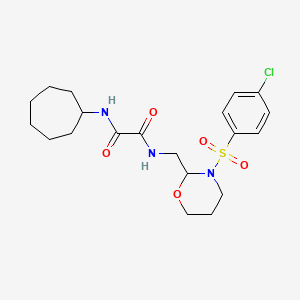

The compound “2-[(4-chlorophenoxy)methyl]-1-(2-ethoxyethyl)-1H-benzimidazole” is a novel benzimidazole derivative . It has been evaluated as a selective neuropeptide Y Y1 receptor antagonist, with the aim of developing antiobesity drugs .

Synthesis Analysis

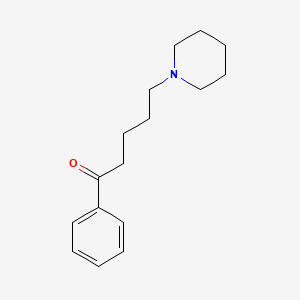

In the synthesis approach, the (4-chlorophenoxy)methyl group at C-2 was kept constant and a series of benzimidazoles substituted with various piperidinylalkyl groups at N-1 was synthesized to identify the optimal spacing and orientation of the piperidine ring nitrogen relative to the benzimidazole . The 3-(3-piperidinyl)propyl in 33 was found to maximize affinity for the Y1 receptor .Molecular Structure Analysis

The molecular structure of this compound involves a (4-chlorophenoxy)methyl group at C-2 and a 2-ethoxyethyl group at N-1 of the benzimidazole ring . Further details about the molecular structure are not available from the search results.科学研究应用

过敏性鼻炎治疗

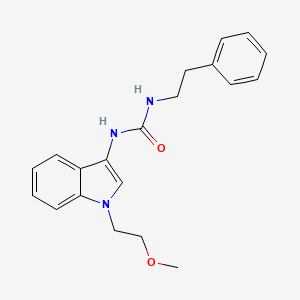

该化合物由于其与比拉斯汀的相似性,可用于治疗过敏性鼻炎。 它可以作为组胺 H1 受体的拮抗剂,潜在地减少鼻塞、打喷嚏和瘙痒等症状 .

荨麻疹(风疹)管理

在荨麻疹的管理中,该化合物的抗组胺特性可以缓解这种疾病的特征性红色、发痒的皮疹。 它在这种应用中的功效将与比拉斯汀相当 .

抗增殖活性

苯并咪唑衍生物因其对各种癌细胞系的抗增殖活性而受到研究。 该化合物可以对其抑制癌细胞生长的潜力进行研究,特别是在肺癌和肾癌模型中 .

抗菌特性

该化合物的结构类似物对细菌和真菌表现出中等活性。 可以探索其抗菌特性,可能导致开发新的抗菌剂 .

分子对接研究

分子对接研究对于确定抗增殖作用的潜在靶标至关重要。 该化合物可用于计算模型以预测其与癌症进展中涉及的各种蛋白质的结合亲和力和相互作用 .

组胺 H1 受体结合亲和力

该化合物在 H1 受体上的长药靶停留时间表明它可用于研究以了解组胺拮抗剂的药代动力学和动力学 .

安全性与毒性分析

该化合物可用于安全性与毒性研究以确定其治疗指数。 将它的毒性与正常人体细胞与癌细胞进行比较将是药物开发中的一个重要步骤 .

作用机制

Target of Action

The compound 2-[(4-chlorophenoxy)methyl]-1-(2-ethoxyethyl)-1H-benzimidazole belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The primary targets of benzimidazoles are often associated with antiproliferative and antimicrobial activities .

Mode of Action

Benzimidazoles, in general, are known to interact with their targets, leading to changes that can inhibit the growth of certain cells or organisms .

Biochemical Pathways

Benzimidazoles are known to interfere with the biochemistry of cells and organisms, affecting various pathways .

Pharmacokinetics

It’s worth noting that the pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .

Result of Action

The result of the compound’s action can vary depending on the target. For instance, benzimidazole compounds have been shown to exhibit good to potent antiproliferative activity against various cancer cell lines . They have also demonstrated antimicrobial properties .

属性

IUPAC Name |

2-[(4-chlorophenoxy)methyl]-1-(2-ethoxyethyl)benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O2/c1-2-22-12-11-21-17-6-4-3-5-16(17)20-18(21)13-23-15-9-7-14(19)8-10-15/h3-10H,2,11-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWDHRJVPQLIVHJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2357592.png)

![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)

![3-({[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}(prop-2-yn-1-yl)amino)-1lambda6-thiolane-1,1-dione](/img/structure/B2357598.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2357607.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2357608.png)

![N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2357611.png)

![{5-[(5-fluoro-2-methylphenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2357614.png)